2-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with a hexyloxyethyl and methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a suitable alcohol under dehydrating conditions. One common method is the reaction of 3-(1-(Hexyloxy)ethyl)-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(1-(Hexyloxy)ethyl)-2-methoxyphenylboronic acid.
Reduction: 3-(1-(Hexyloxy)ethyl)-2-methoxyphenol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. Additionally, the compound can act as a Lewis acid, activating electrophiles and enhancing reaction rates.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
Pinacolborane: Another boronic ester with a different substituent pattern.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A structurally similar compound with a phenyl group instead of the substituted phenyl ring.
Uniqueness
2-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which can impart different reactivity and selectivity in chemical reactions. The presence of the hexyloxyethyl and methoxy groups can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable reagent in various synthetic applications.
Properties
Molecular Formula |
C21H35BO4 |
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Molecular Weight |
362.3 g/mol |
IUPAC Name |
2-[3-(1-hexoxyethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H35BO4/c1-8-9-10-11-15-24-16(2)17-13-12-14-18(19(17)23-7)22-25-20(3,4)21(5,6)26-22/h12-14,16H,8-11,15H2,1-7H3 |
InChI Key |
SETSCGOGMPEJSB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(C)OCCCCCC)OC |
Origin of Product |
United States |
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